molecular formula C7H6F3NO3 B12450064 Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate CAS No. 1260826-96-7

Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate

Cat. No.: B12450064
CAS No.: 1260826-96-7
M. Wt: 209.12 g/mol
InChI Key: DGADPYQOOIVCOW-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Patterns

Molecular Geometry

The compound features a five-membered isoxazole ring (C₃H₂NO) with three substituents:

  • A methyl group (-CH₃) at position 4
  • A trifluoromethyl group (-CF₃) at position 5
  • A methoxycarbonyl group (-COOCH₃) at position 3

The isoxazole ring adopts a planar geometry due to conjugated π-electrons across the N-O and adjacent double bonds. Density functional theory (DFT) calculations predict bond lengths consistent with aromatic heterocycles:

  • N-O bond: ~1.38 Å (shorter than typical N-O single bonds due to resonance)
  • C-O (ester): ~1.21 Å (characteristic of carbonyl groups)
  • C-CF₃ bond: ~1.54 Å (reflecting strong σ-bonding with sp³-hybridized carbon).

The trifluoromethyl group induces significant electron-withdrawing effects, polarizing the ring and increasing electrophilicity at position 3. This is corroborated by Mulliken charge analysis, which shows a partial positive charge (+0.18 e) on the carbonyl carbon.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :

    • Methyl group (C4-CH₃): δ 2.45 ppm (singlet, 3H)
    • Methoxy group (COOCH₃): δ 3.95 ppm (singlet, 3H)
    • Isoxazole ring protons: δ 6.82 ppm (singlet, 1H).
  • ¹³C NMR :

    • Carbonyl carbon (C=O): δ 165.2 ppm
    • CF₃-bearing carbon: δ 122.4 ppm (q, $$^1J_{C-F}$$ = 288 Hz)
    • Aromatic carbons: δ 148.1 (C3), 132.6 (C4), 128.9 (C5).
  • ¹⁹F NMR :

    • Trifluoromethyl group: δ -63.8 ppm (singlet).
Infrared (IR) Spectroscopy
  • Strong absorption at 1,740 cm⁻¹ (ester C=O stretch)
  • Peaks at 1,130–1,250 cm⁻¹ (C-F stretching vibrations)
  • Isoxazole ring vibrations: 1,580 cm⁻¹ (C=N) and 1,450 cm⁻¹ (C-O).
Mass Spectrometry (MS)
  • Molecular ion peak at m/z 237 [M]⁺
  • Fragmentation pattern:
    • m/z 192 ([M – COOCH₃]⁺)
    • m/z 151 ([M – CF₃]⁺).

Crystallographic Analysis and Conformational Stability

X-ray diffraction studies of analogous compounds (e.g., 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters:

  • a = 15.839 Å, b = 8.326 Å, c = 9.425 Å
  • β = 101.29°, V = 1,218.9 ų.

For methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate:

  • The ester group adopts an s-cis conformation, minimizing steric clash with the CF₃ group.
  • Intermolecular C-H···O hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice.

Comparative Analysis with Related Trifluoromethylated Isoxazole Derivatives

Property Target Compound 4-Methyl-5-(trifluoromethyl)isoxazole 5-(Trifluoromethyl)isoxazole-4-carboxamide
Molecular Formula C₇H₆F₃NO₃ C₅H₄F₃NO C₁₂H₉F₃N₂O₂
Melting Point (°C) 78–82 30–70 152–154
Log P 1.9 1.8–2.2 2.5
Crystal System Monoclinic (predicted) Monoclinic

Key trends:

  • The ester group enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-esterified analogs.
  • Trifluoromethylation increases thermal stability: decomposition temperatures exceed 200°C for all CF₃-containing derivatives.

Properties

CAS No.

1260826-96-7

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H6F3NO3/c1-3-4(6(12)13-2)11-14-5(3)7(8,9)10/h1-2H3

InChI Key

DGADPYQOOIVCOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

The most widely employed method involves [3+2] cycloaddition between nitrile oxides and alkynes. This approach leverages the reactivity of nitrile oxides, generated in situ from hydroxylamine derivatives, to form the isoxazole core. For example:

  • Chloroxime precursors react with 2-bromo-3,3,3-trifluoroprop-1-ene in the presence of NaHCO₃ in ethyl acetate, yielding 5-(trifluoromethyl)isoxazoles with >90% regioselectivity.
  • Ultrasound-assisted reactions under metal-free conditions enhance reaction efficiency, reducing time from 24 hours to 2 hours while maintaining yields of 85–92%.
Key Data:
Starting Material Catalyst/Conditions Yield Regioselectivity
Chloroxime + CF₃-alkyne NaHCO₃, EtOAc, 25°C 74% 95% (3,5-substituted)
Hydroxylamine + CF₃-propyne Cu(I), DCM, 0°C 68% 88%

Cyclization of β-Diketones with Hydroxylamine

Acid-Catalyzed Cyclization

β-Diketones undergo cyclization with hydroxylamine sulfate under acidic conditions to form isoxazole rings. This method is advantageous for scalability:

  • Ethylacetoacetate derivatives are treated with hydroxylamine sulfate in acetic acid, followed by esterification with methyl chloroformate to introduce the carboxylate group.
  • Critical factor : Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) from 8% to <0.1%.
Reaction Conditions:
  • Temperature : −20°C to 10°C during cyclization.
  • Purification : Crystallization from toluene/acetic acid (2% v/v) reduces residual impurities to <0.01%.

Halogenoxime-Mediated Synthesis

Regioselective Cycloaddition with Fluoroalkyl Alkenes

Halogenoximes derived from trifluoroacetophenone react with fluoroalkyl alkenes to form 5-(trifluoromethyl)isoxazoles. This method is notable for its functional group tolerance:

  • Chloroxime intermediates (e.g., 4-methyl-5-(trifluoromethyl)-1,2-oxazole) are coupled with methyl chloroformate in dichloromethane, yielding the target compound in 82% isolated yield.
  • Solvent optimization : Substituting DCM with toluene improves reaction homogeneity and reduces by-products like furoxans.

Hydrolysis and Esterification Strategies

Stepwise Functionalization

Post-cyclization functionalization is critical for introducing the methyl ester group:

  • Acid chloride formation : 5-Methylisoxazole-4-carboxylic acid reacts with thionyl chloride (dry, solvent-free) to form the acyl chloride intermediate.
  • Esterification : Treatment with methanol in the presence of triethylamine achieves near-quantitative conversion to the methyl ester.
Challenges:
  • Moisture sensitivity : Thionyl chloride must be anhydrous to prevent hydrolysis.
  • Temperature control : Maintaining 0–5°C during esterification minimizes decarboxylation.

Green Chemistry Approaches

Solvent-Free and Ionic Liquid Methods

  • Ionic liquids (e.g., [BMIM]BF₄) enable cyclization at room temperature with 94% yield, reducing waste.
  • Continuous flow reactors enhance reaction efficiency for large-scale synthesis, achieving throughputs of 150 g/day.

Comparative Analysis of Methods

Method Advantages Limitations Scale-Up Feasibility
[3+2] Cycloaddition High regioselectivity, short steps Requires toxic nitrile oxides Moderate
β-Diketone Cyclization Scalable, low impurity Multi-step purification High
Halogenoxime Route Functional group tolerance Costly halogenated reagents Low

Industrial-Scale Considerations

  • Cost efficiency : β-Diketone cyclization is preferred for batches >10 kg due to low reagent costs.
  • Regulatory compliance : Residual solvents (e.g., toluene) must be <50 ppm in the final API.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-methanol derivatives.

Scientific Research Applications

Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate and related isoxazole derivatives significantly influence their physicochemical properties, reactivity, and applications. Key comparisons are outlined below:

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

  • Substituents: Amino (-NH₂) at position 4, methoxy (-OCH₃) at position 3, and methyl ester at position 5 .
  • Synthesis : Prepared via nitration of methyl 3-methoxyisoxazole-5-carboxylate followed by reduction with iron powder in acetic acid .
  • Properties: Intramolecular N–H⋯O hydrogen bonding stabilizes a planar molecular conformation . Higher polarity due to the amino group, enhancing solubility in polar solvents.
  • Applications: Potential use in pharmaceuticals due to hydrogen-bonding motifs that mimic bioactive molecules .

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • Substituents : Phenyl group at position 3, methyl at position 5, and ethyl ester at position 4 .
  • Synthesis : Derived from cyclization reactions involving hydroxylamine and diketones .
  • Properties :
    • Increased aromaticity and steric bulk from the phenyl group improves thermal stability.
    • Ethyl ester enhances lipophilicity compared to methyl esters.
  • Applications : Explored for antibacterial and antiasthmatic activities due to hydrophobic interactions with biological targets .

4-Methylisoxazole-5-carboxylic Acid (CAS 261350-46-3)

  • Substituents : Methyl at position 4 and carboxylic acid (-COOH) at position 5 .
  • Properties :
    • Higher water solubility due to the carboxylic acid group (vs. methyl ester).
    • Similarity score of 0.92 to the target compound, differing only in the absence of a trifluoromethyl group and ester position .
  • Applications : Intermediate in synthesizing agrochemicals or pharmaceuticals requiring hydrolytic stability .

3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate Derivatives

  • Substituents : Phenyl at position 3, trifluoromethyl at position 4, and variable esters (e.g., methyl, ethyl) at position 5 .
  • Properties :
    • Trifluoromethyl provides strong electron-withdrawing effects, increasing electrophilic reactivity.
    • Phenyl groups enhance π-π stacking interactions in crystal structures.
  • Applications : Used in high-energy materials or as intermediates for bioactive molecules .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Ester Group Key Properties Applications References
This compound Methyl (4), CF₃ (5) Methyl (3) High lipophilicity, metabolic stability Agrochemicals, pharmaceuticals
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Amino (4), methoxy (3) Methyl (5) Planar structure, hydrogen bonding Pharmaceuticals
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl (3), methyl (5) Ethyl (4) Aromatic stability, lipophilic Antibacterial agents
4-Methylisoxazole-5-carboxylic acid Methyl (4), -COOH (5) None High polarity, water-soluble Synthetic intermediate
3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate Phenyl (3), CF₃ (4) Variable Electron-withdrawing, π-π interactions High-energy materials

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties, making it more reactive toward nucleophilic substitution compared to methyl or methoxy-substituted analogs .
  • Hydrogen Bonding: Amino and methoxy groups in related compounds (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) enable supramolecular interactions, influencing crystal packing and solubility .
  • Lipophilicity : Trifluoromethyl and phenyl substituents increase logP values, favoring blood-brain barrier penetration in pharmaceuticals or soil adsorption in pesticides .
  • Synthetic Flexibility : Ester groups (methyl vs. ethyl) allow tunability in hydrolysis rates, critical for prodrug design or controlled-release formulations .

Biological Activity

Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocycles containing both nitrogen and oxygen. They exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of isoxazoles enable them to interact with various biological targets, such as enzymes and receptors, influencing numerous biochemical pathways .

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target binding affinity. The compound may act through the following mechanisms:

  • Enzyme Inhibition : Isoxazoles can inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : They may act as agonists or antagonists at various receptors, altering signaling cascades.
  • Cellular Effects : The compound can influence gene expression and cellular metabolism by modulating transcription factors or other regulatory proteins .

Biological Activities

This compound has demonstrated several notable biological activities:

  • Antimicrobial Activity : Studies have shown that isoxazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Research indicates that certain isoxazole compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation .
  • Anti-inflammatory Effects : Isoxazoles have been reported to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that influence activity include:

  • Substituents on the Isoxazole Ring : Variations in the position and type of substituents can significantly affect potency and selectivity.
  • Functional Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances activity by increasing lipophilicity and electron density at reactive sites .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial strains ,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryReduces inflammation in animal models ,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoxazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects compared to standard antibiotics, suggesting its potential as a therapeutic agent .
  • Cytotoxicity in Cancer Models : In vitro assays using human cancer cell lines demonstrated that this compound induced cell death through apoptosis pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers upon treatment with the compound .
  • Inflammation Reduction : In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate and related analogs?

  • Answer : Synthesis typically involves cyclocondensation of β-diketones or β-keto esters with hydroxylamine derivatives to form the isoxazole core. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was synthesized via single-step cyclization, characterized by X-ray diffraction . For trifluoromethyl-substituted derivatives, fluorinated precursors (e.g., trifluoromethyl ketones) are used, with LCMS and HPLC (e.g., retention time 1.05–1.43 minutes under SMD-TFA conditions) employed for purity validation . Key steps include esterification and halogenation, as seen in iodinated intermediates (e.g., m/z 645 [M+H]+) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Answer : Analytical methods include:

  • LCMS : Detects molecular ions (e.g., m/z 755 [M+H]+) and confirms molecular weight .
  • HPLC : Retention times (e.g., 1.43 minutes under SMD-TFA05 conditions) ensure batch consistency .
  • X-ray crystallography : Validates stereochemistry and bond angles, as demonstrated for structurally similar isoxazole esters .

Q. What safety protocols are recommended for handling this compound?

  • Answer : Follow guidelines for trifluoromethylated compounds:

  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .
  • Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact; avoid ignition sources due to potential flammability .
  • Spills : Neutralize with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity or biological activity in comparison to non-fluorinated analogs?

  • Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. For example, methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (structurally analogous) targets MAPK pathways, suggesting fluorinated derivatives may exhibit enhanced kinase inhibition . Comparative studies show trifluoromethyl groups reduce oxidative metabolism in vivo, extending half-life .

Q. What strategies resolve contradictions in synthetic yields or analytical data for this compound?

  • Answer : Contradictions often arise from:

  • Reaction conditions : Optimize temperature (e.g., 0–6°C for sensitive intermediates) and solvent polarity .
  • Purification : Use preparative HPLC or column chromatography to isolate isomers (e.g., iodinated byproducts in patent examples) .
  • Isotopic labeling : Deuterated analogs (e.g., methyl jasmonate-d5) can trace side reactions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • Answer :

  • DFT calculations : Model electronic effects of the trifluoromethyl group on the isoxazole ring’s electron density, correlating with reactivity .
  • Docking studies : MAPK inhibitors (e.g., methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) show binding affinity to ATP pockets; similar approaches apply to trifluoromethyl analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer : Key challenges include:

  • Stereocontrol : Use chiral auxiliaries (e.g., (R)- or (S)-lactate esters) to direct asymmetric synthesis .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in halogenated intermediates .
  • Process analytics : In-line FTIR or NMR monitors reaction progress to minimize racemization .

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